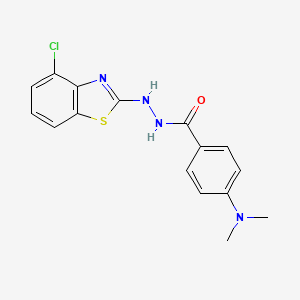

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide

Description

N'-(4-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide is a synthetic hydrazide derivative characterized by a benzothiazole core substituted with a chlorine atom at position 4 and a benzohydrazide moiety bearing a dimethylamino group at the para position. This compound belongs to a broader class of hydrazones, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Synthesis: The synthesis typically involves multi-step reactions. For example, analogous hydrazides are prepared by condensing hydrazine hydrate with ester precursors (e.g., methyl-4-formyl benzoate) to form hydrazide intermediates, followed by refluxing with substituted benzaldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) . The presence of electron-donating groups like dimethylamino (-N(CH₃)₂) and electron-withdrawing groups (e.g., chloro in benzothiazole) influences the compound’s reactivity and biological profile.

Properties

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4OS/c1-21(2)11-8-6-10(7-9-11)15(22)19-20-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,1-2H3,(H,18,20)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCXYSRLFADZBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Chlorine vs. histolytica ). In contrast, the tert-butyl group in compound 14 (Table 1) increases steric bulk, favoring urease inhibition through hydrophobic interactions .

- Dimethylamino (-N(CH₃)₂) Positioning: The para-substituted dimethylamino group in the benzohydrazide scaffold enhances solubility and electron-donating capacity, critical for HDAC inhibition (LASSBio-1911 ) and cytotoxicity (quinoline derivative ).

Heterocyclic Modifications

- Benzothiazole vs. Quinoline/Indole Systems: Benzothiazole derivatives (e.g., the target compound) are associated with antimicrobial and antiparasitic activities , whereas quinoline hybrids (e.g., compound N7 ) leverage planar aromatic systems for DNA intercalation in cancer cells. Indole-triazole hybrids (e.g., ) may target fungal or bacterial enzymes.

Computational and Theoretical Studies

A PM3 method-based theoretical study compared [N'-(4-(dimethylamino)benzylidene)benzohydrazide] with [N'-(4-aminobenzylidene)benzohydrazide], revealing:

- Lower energy gap (ΔE = 4.2 eV vs. 5.1 eV) and higher hardness (η = 2.1 eV vs.

- Enhanced IR vibrational frequencies in the dimethylamino variant, correlating with stronger hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and purifying N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide?

- Methodological Answer : The compound is synthesized via condensation of 4-(dimethylamino)benzoyl chloride with 4-chloro-1,3-benzothiazol-2-amine hydrazine derivatives. Purification involves recrystallization from hot 95% ethanol, yielding colorless needles. Reaction conditions (temperature, solvent, stoichiometry) are optimized to minimize by-products. Analytical techniques like TLC and NMR confirm purity .

Q. How is the crystal structure of this compound determined, and what are its space group parameters?

- Methodological Answer : Single-crystal X-ray diffraction (Bruker APEXII CCD diffractometer, CuKα radiation) reveals a monoclinic system (space group C2/c) with cell parameters:

- .

- Refinement using SHELXL-2015 achieves , with H-atoms treated via mixed constrained/independent models .

Q. What hydrogen-bonding interactions stabilize the crystal lattice?

- Methodological Answer : Infinite [001] chains are formed via fused (N–H⋯N) and (N–H⋯O) motifs. Additional C–H⋯O interactions (3.41 Å, 172°) and H–H contacts (<2.4 Å) between methyl groups further stabilize the lattice .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved for this compound?

- Methodological Answer : Discrepancies in bond angles or thermal parameters are addressed using full-matrix least-squares refinement in SHELXL. Error estimates (ESDs) for geometric parameters incorporate covariance matrices, with isotropic treatment for cell parameters. Hydrogen positions are validated via difference Fourier maps and constrained values .

Q. What computational methods quantify lattice energy contributions, and how do they inform crystal engineering?

- Methodological Answer : DFT calculations (B3LYP/6-31G(d,p)) decompose lattice energy (215.7 kJ/mol) into:

- Electrostatic (165.3 kJ/mol), dispersion (173.9 kJ/mol), polarization (46.0 kJ/mol), and repulsion (234.1 kJ/mol) components.

- Hydrogen bonds contribute ~50% of total energy, guiding design of co-crystals with enhanced stability .

Q. How can pharmacophore modeling optimize the compound’s bioactivity against neurological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions with GABA receptors or sodium channels. Substituent modifications (e.g., chloro, dimethylamino) are tested in silico to enhance binding affinity while maintaining metabolic stability .

Q. What experimental phasing strategies are effective for solving complex structures of analogs?

- Methodological Answer : SHELXC/D/E pipelines enable high-throughput phasing using anomalous scattering (e.g., SAD/MAD with heavy atoms). For twinned crystals, twin law refinement in SHELXL resolves overlapping reflections .

Q. How do structural analogs compare in antimicrobial or antitumor activity?

- Example Data :

| Compound Modification | IC (µM) | Target Pathogen/Cell Line |

|---|---|---|

| 3,5-Dimethoxy substitution | 12.4 | S. aureus |

| 4-Fluoro substitution | 8.7 | MCF-7 (breast cancer) |

- Activity trends correlate with electron-withdrawing groups enhancing membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.